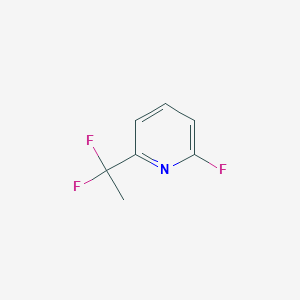

2-(1,1-Difluoroethyl)-6-fluoropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Controlled Synthesis of Heterocycles

The use of fluorinated pyridines, like 2-(1,1-Difluoroethyl)-6-fluoropyridine, enables controlled synthesis of bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles. This process is metal- and irradiation-free and allows for the mild and controllable addition of adducts to various heterocyclic systems. This methodology is particularly useful for late-stage modifications of pharmaceuticals and the development of water-soluble fluorescent dyes (Almendros et al., 2018).

Synthesis of Antibacterial Agents

In the synthesis of antibacterial agents, fluorinated pyridines have been employed to create compounds with potent in vitro antibacterial activity. The structural modifications, like fluorination at specific positions, significantly influence the antibacterial potency of these compounds (Matsumoto et al., 1984).

Development of Radiotracers

Fluorinated pyridines are critical in the development of radiotracers for medical imaging, particularly in Positron Emission Tomography (PET). They facilitate the introduction of fluorine-18 in stable positions within the molecule, enhancing the potential of the radiotracer in vivo (Carroll et al., 2007).

Deprotonation of Fluoro Aromatics

The deprotonation of fluoro aromatics, like 3-fluoropyridine, using lithium magnesates is another application. This process enables reactions with electrophiles or in palladium-catalyzed cross-coupling reactions, facilitating the creation of complex molecular structures (Awad et al., 2004).

Fluorination for Nerve Agent Poisoning Treatment

Fluorinated pyridine derivatives, including those with CF3-substituted pyridines, have potential applications in the treatment of organophosphorus nerve agent poisoning. These compounds undergo quaternization reactions that are relevant to developing therapeutic agents (Timperley et al., 2005).

Orientations Futures

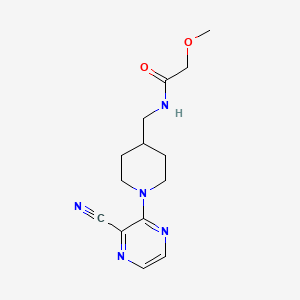

2-(1,1-Difluoroethyl)-6-fluoropyridine, also known as MK-7602, is a fluorinated pyrazine that exhibits potential pharmacological activity. It has garnered interest in the scientific community owing to its ability to inhibit dipeptidyl peptidase-4 (DPP-4) and, therefore, its potential utility as an antidiabetic agent . Future research may focus on further exploring its potential applications in the treatment of diabetes and other conditions.

Propriétés

IUPAC Name |

2-(1,1-difluoroethyl)-6-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-7(9,10)5-3-2-4-6(8)11-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPZJOPSKOOAQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2909203.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chloroacetamide](/img/structure/B2909209.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2909216.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2909218.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2909220.png)